molecular formula C15H19N3O4 B1177094 toxin 1, Centruroides limpidus limpidus CAS No. 156680-24-9

toxin 1, Centruroides limpidus limpidus

Cat. No.: B1177094
CAS No.: 156680-24-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Venom Collection Techniques for Centruroides limpidus limpidus

The collection of venom from Centruroides limpidus limpidus specimens employs electrical stimulation as the preferred method due to its superior efficiency and reduced contamination compared to manual extraction techniques. Research has demonstrated that electrical stimulation obtains scorpion venom more easily and in greater quantities while maintaining higher quality through the absence of hemolymph contaminants such as hemocyanin. The electrical stimulation method subjects scorpions to minimal trauma compared to manual obtainment, which leads to hemocyanin secretion and compromises venom quality. During the collection process, low electrical stimulation is administered using forceps with positive electrical leads attached, while a negative electrical lead connects to a collection apparatus, creating a complete circuit when the scorpion contacts the collection surface.

The venom collection protocol involves holding the scorpion by the tail using forceps, ensuring that only the telson can deliver venom while preventing injury to the researcher. When electrical stimulation is applied, the scorpion's tail pulsates and expresses tiny drops of venom from the telson, which are immediately collected using capillary tubes. The electrical parameters typically range from 10 to 20 volts, providing sufficient stimulation to trigger venom expression without causing harm to the specimen. Following venom collection, the extracted material is diluted in double-distilled water and centrifuged at 14,000 times gravity for ten minutes at 4 degrees Celsius to separate the soluble venom components from any cellular debris.

Venom regeneration studies have revealed that Centruroides limpidus limpidus requires approximately 13 days to fully replenish its venom supply after complete depletion through electrical stimulation. The regeneration process occurs asynchronously, with different venom components being expressed at various stages and rates, indicating that optimal venom collection protocols should account for these temporal variations. Research involving more than 100 scorpions has shown that each specimen typically requires milking twice, with a three-week interval between collections to allow for adequate venom regeneration. The average yield from Centruroides limpidus subspecies ranges from 0.090 to 0.279 milligrams per collection, with success rates varying from 79.9% to 93.5% of specimens yielding venom.

Chromatographic Separation Methods: Gel Filtration and Ion Exchange

The initial separation of Centruroides limpidus limpidus venom components utilizes Sephadex G-50 gel filtration chromatography as the primary fractionation step. This technique separates proteins and peptides based on their molecular size, with larger molecules eluting first from the column while smaller components are retained longer within the gel matrix. The soluble venom is applied to the Sephadex G-50 column, resulting in the separation of venom components into distinct fractions, with fraction II typically containing the toxic polypeptides of interest. The gel filtration step serves as an essential preliminary purification that removes high molecular weight proteins and concentrates the toxin-containing fractions for subsequent chromatographic procedures.

Following gel filtration, carboxymethyl-cellulose ion exchange chromatography provides further separation based on the charge properties of individual venom components. The toxic fraction from Sephadex G-50 separation undergoes ion exchange chromatography using carboxymethyl-cellulose columns equilibrated with 20 millimolar ammonium acetate buffer at pH 4.7. This acidic pH condition ensures optimal binding of positively charged toxins to the negatively charged carboxymethyl groups on the cellulose matrix. The separation typically yields 24 distinct fractions, of which approximately five demonstrate toxicity in biological assays.

Advanced ion exchange separation employs multiple buffer systems to achieve optimal resolution of closely related toxin components. Subsequent separations utilize 50 millimolar phosphate buffer at pH 6.0 with the same carboxymethyl-cellulose resin to further purify toxic subfractions. Final ion exchange chromatography steps employ 75 millimolar ammonium acetate buffer at pH 5.0, providing the fine-tuned separation necessary to isolate individual toxins in pure form. The systematic variation of buffer pH and ionic strength allows for the selective elution of different toxin variants while maintaining their biological activity and structural integrity throughout the purification process.

The combination of gel filtration and ion exchange chromatography enables the separation of toxin 1 from other venom components while preserving its native conformation and biological properties. Fractions 8 and 9 from carboxymethyl-cellulose chromatography typically contain the precursor materials for final toxin purification, with each fraction requiring additional high-performance liquid chromatography steps for complete isolation. The chromatographic conditions are carefully optimized to prevent protein denaturation while achieving the resolution necessary to separate toxins that may differ by only a few amino acid residues.

High-Performance Liquid Chromatography Optimization for Toxin Isolation

High-performance liquid chromatography represents the final and most critical step in achieving pure toxin 1 from Centruroides limpidus limpidus venom. The optimization process employs C18 reverse-phase columns with carefully designed gradient systems to achieve optimal separation of closely related toxin components. Initial high-performance liquid chromatography separations utilize analytical C18 columns with linear gradients progressing from 0.12% trifluoroacetic acid in water to 0.1% trifluoroacetic acid in acetonitrile, reaching 60% acetonitrile over 60 minutes. The detection wavelength of 215 nanometers provides optimal sensitivity for peptide detection while minimizing interference from buffer components.

The high-performance liquid chromatography system configuration includes an Agilent LC 1100 apparatus equipped with a diode array detector for comprehensive peptide analysis. Sample injection volumes of 20 microliters with concentrations of 1000 micrograms per milliliter ensure adequate detection sensitivity while preventing column overloading. The C18 column specifications typically include dimensions of 4.6 by 250 millimeters with 5-micrometer particle size and 100-angstrom pore size to accommodate the molecular characteristics of scorpion toxins. Flow rates of 0.5 milliliters per minute provide optimal separation efficiency while maintaining reasonable analysis times.

Secondary high-performance liquid chromatography separations employ modified gradient conditions to achieve final purification of toxin 1. The second separation step utilizes the same C18 column with a linear gradient from 10% to 40% acetonitrile over 50 minutes, providing enhanced resolution for closely eluting components. This refined gradient system enables the separation of toxin 1 from its oxidized forms and other structural variants that may co-elute under initial chromatographic conditions. The optimization process requires careful monitoring of peak shape, retention time reproducibility, and recovery efficiency to ensure consistent results across multiple purification runs.

Advanced high-performance liquid chromatography protocols incorporate temperature control and gradient optimization to maximize separation efficiency. The column temperature is maintained at controlled conditions to ensure reproducible retention times and peak shapes throughout the purification process. Multiple gradient profiles are evaluated to determine optimal separation conditions, with particular attention to the resolution of toxin 1 from closely related components that may differ by single amino acid substitutions. The high-performance liquid chromatography purification typically yields toxin 1 representing approximately 0.26% of the total soluble venom content, demonstrating the selectivity required for successful isolation.

Purity Assessment via Mass Spectrometry and Electrophoresis

Mass spectrometry serves as the definitive analytical method for confirming the molecular weight and purity of isolated toxin 1 from Centruroides limpidus limpidus venom. The toxin exhibits an apparent molecular weight of 7,600 daltons, consistent with the presence of 66 amino acid residues per molecule as determined through sequence analysis. Mass spectrometric analysis provides precise molecular weight determination while detecting any degradation products, oxidized forms, or contaminating peptides that may be present in the purified sample. The technique enables the identification of disulfide bond formation patterns and confirms the presence of the eight half-cystine residues characteristic of this toxin class.

Electrospray ionization mass spectrometry represents the preferred ionization method for analyzing scorpion toxins due to its gentle ionization conditions that preserve protein structure during analysis. The mass spectrometric data confirms the homogeneity of the purified toxin preparation and validates the effectiveness of the chromatographic purification protocol. Tandem mass spectrometry capabilities enable detailed structural characterization through peptide sequencing, confirming the amino acid sequence determined through traditional Edman degradation methods. The mass spectrometric analysis also provides information about post-translational modifications and structural variants that may be present in different venom preparations.

Gel electrophoresis analysis complements mass spectrometry by providing visual confirmation of toxin purity and enabling comparative analysis of different preparations. Sodium dodecyl sulfate polyacrylamide gel electrophoresis under reducing conditions confirms the molecular weight of toxin 1 while revealing any protein aggregation or degradation that may have occurred during purification. The electrophoretic analysis typically shows a single, well-defined band corresponding to the expected molecular weight of the purified toxin. Native gel electrophoresis provides additional information about the protein's charge characteristics and conformational state under non-denaturing conditions.

Properties

CAS No.

156680-24-9

Molecular Formula

C15H19N3O4

Synonyms

toxin 1, Centruroides limpidus limpidus

Origin of Product

United States

Scientific Research Applications

Neurotoxicity Studies

Toxin 1 has been extensively studied for its neurotoxic effects on various animal models. Research indicates that it can significantly reduce K+^+ currents in cultured rat cerebellar granule cells, demonstrating a high affinity for binding to potassium channels . This property makes it a valuable tool for understanding ion channel dynamics and the mechanisms underlying neurotoxicity.

Antivenom Development

The characterization of toxin 1 is crucial for developing effective antivenoms. By understanding the molecular structure and function of this toxin, researchers can design targeted therapies that neutralize its effects. For instance, recombinant antibody fragments have been successfully used to neutralize the toxicity of related scorpion venoms .

Drug Development

The unique properties of toxin 1 position it as a potential lead compound in drug development. Its ability to modulate ion channels could be harnessed to develop new treatments for conditions such as epilepsy or chronic pain, where ion channel dysfunction plays a critical role .

Cancer Research

Recent studies suggest that components of scorpion venom, including toxins like toxin 1, may possess anticancer properties. The mechanisms by which these toxins induce apoptosis in cancer cells are being investigated, providing a novel avenue for cancer therapeutics .

Neutralization Studies

A significant study demonstrated the efficacy of engineered antibodies against toxin 1 in neutralizing its toxic effects in vivo. Mice treated with these antibodies showed improved survival rates following exposure to lethal doses of venom . This highlights the importance of toxin characterization in developing antidotes.

Transcriptomic and Proteomic Analyses

Comprehensive analyses have revealed that ion channel-acting toxins are predominant in the venom of Centruroides limpidus, with toxin 1 being among the most abundant components identified through mass spectrometry techniques . These findings underscore the potential for further exploration into the functional roles of these toxins.

Data Tables

Application AreaDescriptionKey Findings
Neurotoxicity StudiesEffects on K+^+ currents in neuronal cellsHigh affinity binding; significant current reduction
Antivenom DevelopmentTargeting toxin interactions for neutralizationEngineered antibodies show effective neutralization
Drug DevelopmentPotential for ion channel modulationPossible applications in epilepsy and chronic pain
Cancer ResearchInduction of apoptosis in cancer cellsEmerging evidence supporting anticancer properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Sequence Homology

Toxin Name Source Species Length (AA) Disulfide Bonds Key Homology with CllTx1 Target Channel
CllTx1 C. limpidus limpidus 38 3 Self-reference (100%) K⁺ (IA-type currents)
Margatoxin C. margaritatus 39 3 74% identity Kv1.3, Kv1.2
Noxiustoxin (NTX) C. noxius 39 3 64% identity K⁺ (BK, SK channels)
CllTx2 C. limpidus limpidus 36* 3 High homology (partial seq.) K⁺ (synaptosomes)
Clt-1 C. l. tecomanus ~65 4 3–4% divergence in key regions Na⁺ channels

*Partial sequence determined .

  • Key Structural Insights: CllTx1 and margatoxin share conserved cysteine residues and lysine residues at positions 28 and 33, critical for channel binding . C. l. tecomanus toxin Clt-1 shows 3–4% amino acid divergence from C. limpidus limpidus toxins, particularly in regions associated with Na⁺-channel binding, explaining its divergent toxicity . Toxins like Cn5 (from C. noxius) exhibit crustacean-specific activity due to distinct surface regions near the Na⁺-channel binding site, unlike CllTx1’s mammalian specificity .

Functional Specificity

  • Potency: CllTx1 and CllTx2 displace radio-labeled noxiustoxin in rat brain synaptosomes at ~100 pM affinity, comparable to margatoxin but more potent than iberiotoxin (37% identity) . Clt-1 (C. l. tecomanus) shows divergent Na⁺-channel effects, likely due to substitutions in residues 30–38 and 49–58, which form a continuous surface region critical for species specificity .
  • C. limpidus limpidus toxins induce hyperexcitability in mice (e.g., C57Bl/6J strain), while C. noxius toxins like Cn2 cause respiratory paralysis, highlighting functional divergence .

Evolutionary and Taxonomic Insights

  • Phylogenetic analysis reveals C. limpidus limpidus toxins cluster within a monophyletic lineage distinct from C. l. tecomanus, supported by mitochondrial gene divergence (2–5 Ma) and morphological differences (e.g., pectinal teeth shape) .
  • Toxin sequences from C. limpidus limpidus and C. elegans (Ce1, Ce2) share high homology but differ in channel targets (e.g., Kv1.2/Kv1.3 for MgTx), underscoring functional adaptation within the genus .

Biomedical Implications

  • CllTx1’s reversible inhibition of IA currents makes it valuable for studying neuronal excitability and arrhythmias .
  • Neutralizing single-chain antibodies (scFv) developed against C. limpidus limpidus toxins, aiding antivenom research .

Preparation Methods

Venom Collection and Initial Fractionation

Crude venom from Centruroides limpidus limpidus was milked manually and solubilized in ultrapure water. The soluble venom underwent fractionation via gel filtration chromatography using a Sephadex G-50 column equilibrated with 0.1 M ammonium acetate (pH 4.7). Three primary fractions (I–III) were obtained, with fraction II demonstrating HERG-blocking activity.

Ion-Exchange Chromatography

Fraction II was further purified using carboxymethyl (CM)-cellulose ion-exchange chromatography. Elution employed a linear gradient of 0.1–0.5 M ammonium acetate (pH 6.8), yielding 14 subfractions. Subfractions 8 and 9 exhibited potent HERG channel inhibition.

High-Performance Liquid Chromatography (HPLC)

Subfraction 8 underwent reverse-phase HPLC on a C18 column (Vydac) with a trifluoroacetic acid (TFA)-acetonitrile gradient (0.12% TFA in water to 0.1% TFA in acetonitrile). Two dominant peaks were isolated: native CllErg1 (retention time: 35 min) and its methionine-oxidized variant.

Table 1: Purification Steps for Native CllErg1

StepColumn/MediumElution ConditionsOutcome
Gel FiltrationSephadex G-500.1 M ammonium acetate (pH 4.7)Active fraction II obtained
Ion-ExchangeCM-cellulose0.1–0.5 M ammonium acetate (pH 6.8)Subfractions 8–9 isolated
Reverse-Phase HPLCC18 (Vydac)TFA/acetonitrile gradientCllErg1 purity >95% achieved

Chemical Synthesis of CllErg1

Solid-Phase Peptide Synthesis

The 42-residue peptide was synthesized via Fmoc-based solid-phase chemistry on a Rink amide resin. Coupling reactions used O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) and N,N-diisopropylethylamine (DIPEA). Side-chain protecting groups included tert-butyl for cysteine and trityl for histidine.

Cyclization and Oxidative Folding

The reduced linear peptide was cyclized in a redox buffer containing 0.1 M NaCl, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, and 20 mM Na2HPO4 (pH 7.8). Folding efficiency was optimized to 11%, yielding 1.2% final product after purification.

Table 2: Synthetic CllErg1 Folding Parameters

ParameterCondition/Value
Redox Buffer0.1 M NaCl, 5 mM GSH, 0.5 mM GSSG
Incubation Time48 hours
Temperature4°C
Final Yield1.2%

Analytical Validation of Synthetic CllErg1

Amino Acid Composition Analysis

Hydrolysis in 6 M HCl (120°C, 24 h) followed by Beckman amino acid analyzer confirmed the synthetic peptide’s composition. Results matched theoretical values for CllErg1, with cysteine residues accounting for 19% of total residues.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) on a Finnigan LCQ Duo spectrometer confirmed the molecular mass of synthetic CllErg1 as 4760.85 Da, consistent with the native toxin.

Co-Elution Studies

Co-injection of synthetic and native CllErg1 on a C18 HPLC column demonstrated identical retention times (35 min), confirming structural equivalence.

Functional Characterization

Electrophysiological Assays

Synthetic CllErg1 was tested on HERG channels expressed in Xenopus laevis oocytes. Voltage-clamp recordings revealed a half-maximal inhibitory concentration (IC50) of 2.1 nM, identical to native toxin.

Table 3: HERG Channel Blockade by CllErg1

ParameterValue
IC502.1 ± 0.3 nM
Hill Coefficient1.1 ± 0.2
Residual Current12 ± 3% (at 100 nM)

Structural Determinants of Activity

Comparative studies with homologs (e.g., CnErg1) identified critical hydrophobic residues (Tyr14, Phe36, Phe37) and a basic ring essential for HERG binding. Mutagenesis revealed that Trp585, Leu589, and Ile593 in HERG’s S5-P linker mediate toxin interaction.

Comparative Analysis of Preparation Methods

Yield and Scalability

Native purification yielded 0.26% CllErg1 from crude venom, while synthesis provided milligram quantities despite low folding efficiency. Synthetic production circumvented natural scarcity, enabling structural studies.

Advantages of Chemical Synthesis

  • Reproducibility : Batch-to-batch consistency achieved via controlled synthesis.

  • Modification Potential : Non-natural amino acids or isotopic labels can be incorporated for mechanistic studies .

Q & A

Q. What methodologies are recommended for isolating and characterizing Toxin 1 from C. limpidus limpidus venom?

Toxin purification typically involves reversed-phase HPLC and mass spectrometry to separate venom components based on hydrophobicity and molecular weight . Transcriptome analysis of venom glands can identify toxin-encoding mRNA sequences, enabling comparison with proteomic data to confirm peptide identity . For structural characterization, circular dichroism or X-ray crystallography is used to resolve secondary and tertiary structures, while sequence homology analysis (e.g., Clustal Omega) compares Toxin 1 with related toxins (e.g., CllTx2, Cex3) to infer functional domains .

Q. Which experimental models are optimal for studying Toxin 1’s pathophysiological effects?

Murine models (Swiss or BALB/c mice) are widely used due to their sensitivity to scorpion venom. Key parameters include:

  • Age and sex : Younger mice (4–6 weeks) exhibit higher mortality than adults, and males may show delayed symptom onset compared to females .
  • Dosage : LD50 determinations require intraperitoneal injection of serially diluted venom, followed by 24-hour survival monitoring .
  • Antibody rescue : Co-administration of antivenom (e.g., equine IgG) with venom can assess therapeutic efficacy by comparing survival rates and symptom severity (e.g., respiratory distress, hyperglycemia) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate antibody cross-reactivity against Toxin 1 in related Centruroides species?

  • ELISA-based screening : Test monoclonal antibodies (e.g., BCF2) against venoms from C. limpidus tecomanus, C. noxius, and C. suffusus suffusus to detect binding affinity .
  • Functional neutralization assays : Measure the antibody’s capacity to inhibit Toxin 1’s effects in vivo (e.g., mouse survival) and in vitro (e.g., Na⁺ channel modulation in neuroblastoma cells) .
  • Structural mapping : Use epitope binning or cryo-EM to identify conserved regions (e.g., cysteine-stabilized α/β scaffold) responsible for cross-reactivity .

Q. How can contradictions in Toxin 1 neutralization data be resolved?

Discrepancies often arise from:

  • Variability in venom batches : Standardize venom sourcing (e.g., wild-caught vs. lab-milked scorpions) and quantify Toxin 1 via ELISA or Western blot .
  • Antibody specificity : Use affinity chromatography to isolate Toxin 1-specific antibodies from polyclonal antivenom, reducing off-target effects .
  • Model limitations : Complement murine studies with ex vivo assays (e.g., isolated nerve preparations) to isolate toxin mechanisms from systemic immune responses .

Q. What transcriptomic and proteomic approaches reveal evolutionary insights into Toxin 1’s origin?

  • Comparative transcriptomics : Analyze venom gland RNA-seq data from C. limpidus limpidus and related species (e.g., C. tecomanus) to identify conserved toxin-encoding genes .
  • Phylogenetic analysis : Build toxin gene trees using maximum likelihood methods to trace diversification of Na⁺-channel-targeting peptides within Centruroides .
  • Functional divergence assays : Compare Toxin 1’s ion channel selectivity (e.g., Kv1.3 vs. Nav1.7) with homologs to assess evolutionary pressure for niche adaptation .

Data Presentation and Reproducibility Guidelines

  • Tables : Include LD50 values, antibody neutralization titers, and sequence alignment percentages (e.g., 85% identity between Toxin 1 and Ct15 from C. tecomanus) .
  • Figures : Highlight structural motifs (e.g., β-sheet regions critical for channel binding) and dose-response curves for toxin-antibody interactions .
  • Supplemental Data : Provide raw transcriptomic reads (deposited in NCBI SRA) and HPLC chromatograms to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.